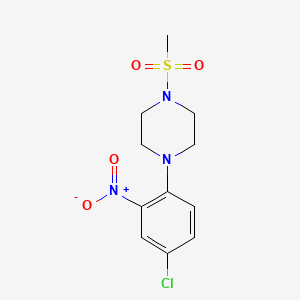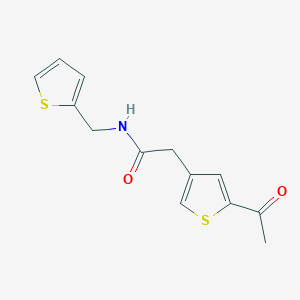![molecular formula C13H14N4O5 B5201776 methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as M4E or M4EB, and it has been found to have various applications in the field of biomedical research. In
Mécanisme D'action
M4EB exerts its anti-cancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA replication and cell division. By inhibiting DHODH, M4EB disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, M4EB has been found to have other biochemical and physiological effects. Studies have shown that M4EB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). M4EB has also been found to have anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using M4EB in lab experiments is its potency and specificity. M4EB has been found to have potent anti-cancer activity against various types of cancer cells, and its mechanism of action is well-characterized. However, one of the limitations of using M4EB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of M4EB. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Studies could focus on optimizing the synthesis method of M4EB to improve its solubility and bioavailability, as well as conducting preclinical and clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore the potential of M4EB as an anti-inflammatory agent. Studies could focus on elucidating its mechanism of action and evaluating its efficacy in animal models of inflammation. Finally, future studies could investigate the potential of M4EB as a tool for studying the role of DHODH in various biological processes.
Méthodes De Synthèse
The synthesis of M4EB involves the reaction between 4-bromo-2-nitrobenzoic acid and N-protected glycine hydrazide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to obtain M4EB. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
M4EB has been found to have various applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that M4EB has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. M4EB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-22-12(20)7-2-4-8(5-3-7)17-10(18)6-9(11(17)19)15-16-13(14)21/h2-5,9,15H,6H2,1H3,(H3,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLUEXUZUFOONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)

![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)
![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)
![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![2-(4-ethylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5201760.png)

